(2E)-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide
CAS No.:
Cat. No.: VC16308889
Molecular Formula: C20H20ClNO3S
Molecular Weight: 389.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20ClNO3S |
|---|---|
| Molecular Weight | 389.9 g/mol |
| IUPAC Name | (E)-N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-3-phenylprop-2-enamide |
| Standard InChI | InChI=1S/C20H20ClNO3S/c21-18-9-6-17(7-10-18)14-22(19-12-13-26(24,25)15-19)20(23)11-8-16-4-2-1-3-5-16/h1-11,19H,12-15H2/b11-8+ |
| Standard InChI Key | LQOFQKCPXUXHBT-DHZHZOJOSA-N |
| Isomeric SMILES | C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)Cl)C(=O)/C=C/C3=CC=CC=C3 |
| Canonical SMILES | C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)Cl)C(=O)C=CC3=CC=CC=C3 |
Introduction
(2E)-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its complex structure and potential therapeutic applications. This compound integrates a chlorobenzyl group, a tetrahydrothiophene moiety, and a phenylpropenamide group, contributing to its unique chemical properties and biological activities.
Synthesis Methods
The synthesis of compounds with similar structures typically involves multi-step reactions. These steps often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Common analytical techniques used to monitor progress and confirm product identity include thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Biological Activities and Potential Applications
While specific data on (2E)-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide is limited, compounds with similar structures are often explored for their potential in medicinal chemistry. They may exhibit activities such as antimicrobial, anticancer, or anti-inflammatory effects, depending on their interactions with biological targets.
| Potential Application | Description |
|---|---|
| Antimicrobial Activity | Interaction with bacterial or fungal targets |
| Anticancer Activity | Inhibition of cancer cell growth or proliferation |
| Anti-inflammatory Activity | Modulation of inflammatory pathways |
Research Findings and Future Directions
Research into compounds like (2E)-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide is essential for understanding their pharmacodynamics and pharmacokinetics. This involves in vitro and in vivo studies to assess their efficacy and safety profiles. Molecular docking studies can also provide insights into how these compounds interact with specific biological targets, guiding further structural optimization.
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